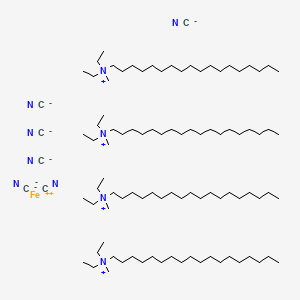
Diethylmethyloctadecylammonium ferrocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyloctadecylammonium ferrocyanide is a complex compound that combines the properties of both organic ammonium cations and inorganic ferrocyanide anions
Preparation Methods
The synthesis of diethylmethyloctadecylammonium ferrocyanide typically involves the reaction of diethylmethyloctadecylammonium chloride with potassium ferrocyanide. The reaction is carried out in an aqueous medium under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{(C}_2\text{H}_5\text{)}_2\text{N(CH}_3\text{)(CH}_3\text{(CH}2\text{)}{17}\text{)}\text{NH}_3^+ \text{Cl}^- + \text{K}_4\text{[Fe(CN)}_6\text{]} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{N(CH}_3\text{)(CH}_3\text{(CH}2\text{)}{17}\text{)}\text{NH}_3^+ \text{[Fe(CN)}_6\text{]}^{4-} + 4\text{KCl} ]
Industrial production methods may involve the use of larger reactors and more efficient purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Diethylmethyloctadecylammonium ferrocyanide undergoes various chemical reactions, including:
Oxidation and Reduction: The ferrocyanide ion can undergo redox reactions, where it can be oxidized to ferricyanide or reduced back to ferrocyanide.
Substitution Reactions: The ammonium cation can participate in substitution reactions, where the diethylmethyloctadecylammonium group can be replaced by other cations under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethylmethyloctadecylammonium ferrocyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of diethylmethyloctadecylammonium ferrocyanide involves its ability to form stable complexes with various metal ions. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is exploited in various applications, including catalysis and sensing .
Comparison with Similar Compounds
Diethylmethyloctadecylammonium ferrocyanide can be compared with other similar compounds, such as:
Potassium Ferrocyanide: A commonly used ferrocyanide with similar redox properties but different cationic components.
Sodium Ferrocyanide: Another ferrocyanide with similar applications but different solubility and stability properties.
Ferric Ferrocyanide (Prussian Blue): Known for its use as a pigment and in medical applications as an antidote for heavy metal poisoning.
The uniqueness of this compound lies in its specific ammonium cation, which imparts unique solubility and stability properties compared to other ferrocyanides .
Properties
CAS No. |
68928-29-0 |
|---|---|
Molecular Formula |
C98H200FeN10 |
Molecular Weight |
1574.5 g/mol |
IUPAC Name |
diethyl-methyl-octadecylazanium;iron(2+);hexacyanide |
InChI |
InChI=1S/4C23H50N.6CN.Fe/c4*1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(4,6-2)7-3;6*1-2;/h4*5-23H2,1-4H3;;;;;;;/q4*+1;6*-1;+2 |
InChI Key |
HVCGYTRTHHPZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















